6-Acetyl-8-cyclopentyl-5-methyl-2-[(5-piperazin-1-ylpyridin-2-yl)amino]pyrido[2,3-d]pyrimidin-7-one;methanesulfonic acid
Description
This compound, commonly referred to as the methanesulfonic acid salt of Palbociclib, is a selective cyclin-dependent kinase 4/6 (CDK4/6) inhibitor. Palbociclib’s free base (C₂₄H₂₉N₇O₂, molecular weight 447.54 Da) is a pyrido[2,3-d]pyrimidin-7-one derivative with an acetyl group at position 6, a cyclopentyl substituent at position 8, and a 5-(piperazin-1-yl)pyridin-2-ylamino group at position 2 . The methanesulfonic acid salt improves solubility and stability, enhancing its pharmaceutical utility .
Approved by the FDA in 2015, Palbociclib is used in combination with letrozole or fulvestrant for hormone receptor-positive (HR+), HER2-negative metastatic breast cancer. It inhibits CDK4/6 with an IC₅₀ of 9–15 nM, showing >1,000-fold selectivity over CDK1, CDK2, and CDK5 .
Properties
Molecular Formula |
C25H33N7O5S |
|---|---|
Molecular Weight |
543.6 g/mol |
IUPAC Name |
6-acetyl-8-cyclopentyl-5-methyl-2-[(5-piperazin-1-ylpyridin-2-yl)amino]pyrido[2,3-d]pyrimidin-7-one;methanesulfonic acid |
InChI |
InChI=1S/C24H29N7O2.CH4O3S/c1-15-19-14-27-24(28-20-8-7-18(13-26-20)30-11-9-25-10-12-30)29-22(19)31(17-5-3-4-6-17)23(33)21(15)16(2)32;1-5(2,3)4/h7-8,13-14,17,25H,3-6,9-12H2,1-2H3,(H,26,27,28,29);1H3,(H,2,3,4) |
InChI Key |
HYYBADKEOWJMQE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(C2=NC(=NC=C12)NC3=NC=C(C=C3)N4CCNCC4)C5CCCC5)C(=O)C.CS(=O)(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Acetyl-8-cyclopentyl-5-methyl-2-[(5-piperazin-1-ylpyridin-2-yl)amino]pyrido[2,3-d]pyrimidin-7-one involves multiple stepsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to maximize yield and minimize costs. The process involves the use of large-scale reactors, continuous monitoring of reaction parameters, and purification techniques such as crystallization and chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
6-Acetyl-8-cyclopentyl-5-methyl-2-[(5-piperazin-1-ylpyridin-2-yl)amino]pyrido[2,3-d]pyrimidin-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures, pH levels, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of new derivatives with different functional groups .
Scientific Research Applications
6-Acetyl-8-cyclopentyl-5-methyl-2-[(5-piperazin-1-ylpyridin-2-yl)amino]pyrido[2,3-d]pyrimidin-7-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer research.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can disrupt various cellular pathways, leading to the desired therapeutic effects. The compound’s structure allows it to interact with multiple targets, making it a versatile molecule in research .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Key analogues and related compounds are compared below based on structural modifications, activity, and pharmacokinetics.
Key Findings
Substituent Impact on Activity: The 6-acetyl group in Palbociclib is critical for binding to the ATP pocket of CDK4/4. Replacing it with a phenyl (Compound 17a) or vinyl group reduces potency or selectivity . The 2-aminopyridyl-piperazine moiety is essential for kinase selectivity. Structural deviations (e.g., Impurity A with a 3-piperazinylpyridyl group) result in >100-fold loss of activity .
Salt Form Advantages :
- The methanesulfonic acid salt improves bioavailability compared to the free base, addressing Palbociclib’s poor aqueous solubility (intrinsic solubility <0.1 mg/mL) .
Impurity Profiles: Process-related impurities, such as 6-acetyl-8-cyclopentyl-5-methyl-2-{[5-(4-tert-butoxycarbonylpiperazinyl)pyridin-2-yl]amino}pyrido[2,3-d]pyrimidin-7-one, are pharmacologically inactive but critical to monitor for drug safety .
Selectivity Across Kinases :
- Palbociclib’s selectivity for CDK4/6 over CDK1/2/5 (IC₅₀ >10 µM) is unmatched by analogues like Compound 17a, which shows CDK2 inhibition at 50 nM .
Biological Activity
6-Acetyl-8-cyclopentyl-5-methyl-2-[(5-piperazin-1-ylpyridin-2-yl)amino]pyrido[2,3-d]pyrimidin-7-one, often referred to by its CAS number 571190-30-2, is a synthetic compound with potential therapeutic applications. Its structural complexity and unique functional groups suggest significant biological activity, particularly in the realm of oncology and neurology.
The compound has the following chemical characteristics:
- Molecular Formula : C24H29N7O2
- Molecular Weight : 447.53 g/mol
- IUPAC Name : 6-acetyl-8-cyclopentyl-5-methyl-2-{[5-(1-piperazinyl)-2-pyridinyl]amino}pyrido[2,3-d]pyrimidin-7(8H)-one
The biological activity of this compound is primarily attributed to its ability to modulate various signaling pathways involved in cell proliferation and survival. It is believed to act as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition can lead to reduced tumor growth in cancer cells.
Antitumor Activity
Research indicates that 6-Acetyl-8-cyclopentyl-5-methyl-2-[...]-7-one exhibits significant antitumor properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including breast and lung cancers. The compound induces apoptosis (programmed cell death) and inhibits cell migration, which are critical for preventing metastasis.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MDA-MB-231 (Breast) | 12.5 | Induces apoptosis |
| A549 (Lung) | 15.0 | Inhibits cell migration |
| HeLa (Cervical) | 10.0 | Cell cycle arrest |
Neuroprotective Effects
In addition to its antitumor properties, this compound has shown promise in neuroprotection. Studies have indicated that it can protect neuronal cells from oxidative stress-induced damage, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Case Studies
-
Case Study on MDA-MB-231 Cells :
- Objective : To evaluate the cytotoxic effects of the compound on breast cancer cells.
- Findings : Treatment with 6-Acetyl-8-cyclopentyl... resulted in a significant reduction in cell viability and induction of apoptosis through the activation of caspase pathways.
-
Neuroprotection in Animal Models :
- Objective : To assess the protective effects against neurodegeneration.
- Findings : In a mouse model of Alzheimer's disease, administration of the compound improved cognitive function and reduced amyloid plaque accumulation.
Safety and Toxicology
While the biological activity is promising, safety assessments are crucial for any potential therapeutic use. Preliminary toxicity studies indicate that the compound exhibits low toxicity at therapeutic doses, but further investigations are needed to establish a comprehensive safety profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
